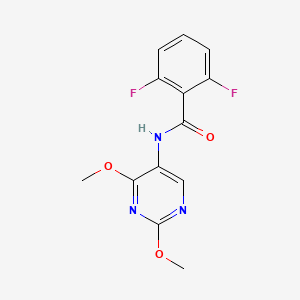
N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide” would likely include a pyrimidine ring with methoxy groups attached at the 2 and 4 positions .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, 2,4-Dimethoxy-5-pyrimidinylboronic acid, a related compound, is a solid at room temperature and has a melting point of 113-117 °C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity
Research on compounds structurally related to N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide highlights their ability to engage in specific chemical reactions and conformations. For instance, studies on pentafluorophenyl derivatives demonstrate the stabilization of cis secondary amide conformations due to specific electronic interactions, indicating the potential of this compound to participate in similar molecular arrangements and reactions (Forbes et al., 2001).
Antitumor and Antimicrobial Applications
Several studies have explored the antitumor and antimicrobial potentials of compounds with similar frameworks to this compound. For example, derivatives have shown selective toxicity towards hypoxic tumor cells, illustrating the compound's relevance in designing hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995). Additionally, the antimycobacterial activity of thiourea derivatives bearing the dimethoxypyrimidinyl motif underscores the compound's potential in developing new antimicrobial agents (Ghorab et al., 2017).
Drug Development and Pharmacological Research
The compound's structural features are conducive to drug development, particularly in synthesizing novel ligands for receptor targeting. Research into similar molecules has led to the discovery of potent inhibitors for specific biological targets, such as kinesin spindle protein inhibitors, which are crucial for cancer treatment (Theoclitou et al., 2011). This area of research underscores the compound's utility in developing targeted therapies for various diseases.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-20-12-9(6-16-13(18-12)21-2)17-11(19)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMTWWONJDFZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

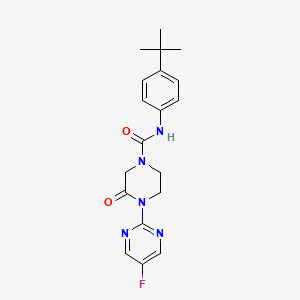
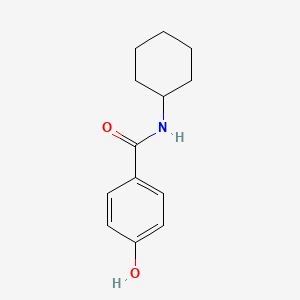
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)

![(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2722271.png)
![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)
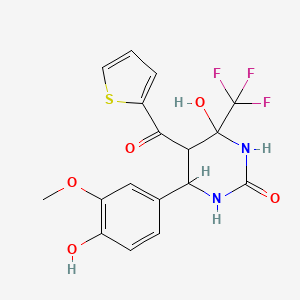

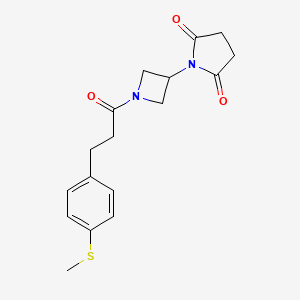
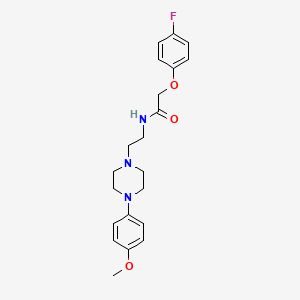

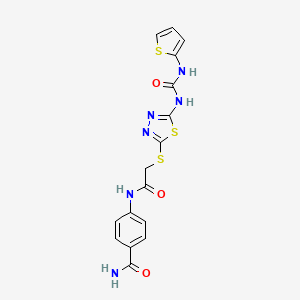
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)